molecular formula C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3<br>C6H15N B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No. B044863
CAS RN: 108-18-9
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Patent
US05723457

Procedure details

A solution of lithium diisopropylamide was prepared under nitrogen from diisopropylamine (31.0 ml., 220 mmol.) and n-butyl lithium (1.5M in hexane, 88.0 ml., 220 mmol.) in tetrahydrofuran (80 ml.), maintaining the temperature between -3° C. -1° C. After stirring 15 minutes, cyclopentanecarboxylic acid (11.4 g., 100 mmol.) in tetrahydrofuran (10 ml.) was added at 0° C.-3° C. over 25 minutes. After an additional 15 minutes at 0° C., the bath was removed and the reaction stirred 15 minutes more, causing the temperature to rise to 11° C. The milky white solution was cooled to -74° C. and 1-bromo-4-chlorobutane (23 ml., 200 mmol.) in tetrahydrofuran was added quickly, the temperature rising to -66° C. After 16 hours, the reaction was allowed to warm to room temperature in situ. The reaction was quenched with methanol (10 ml.) and concentrated in vacuo. The residue was partitioned between water (200 ml.) and ethyl ether (200 ml.). The aqueous layer was acidified to pH 1 with 12M hydrochloric acid and extracted with methylene chloride (3×150 ml.), dried (magnesium sulfate), filtered and evaporated to give 20.0 g. of the title product as a yellow oil.
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C([Li:12])CCC.[CH:13]1([C:18]([OH:20])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1.Br[CH2:22][CH2:23][CH2:24][CH2:25][Cl:26]>O1CCCC1>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:12].[Cl:26][CH2:25][CH2:24][CH2:23][CH2:22][C:13]1([C:18]([OH:20])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:5.6|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
88 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(CCCC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
BrCCCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-74 °C
Stirring
Type
CUSTOM
Details
After stirring 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between -3° C. -1° C
WAIT
Type
WAIT
Details
After an additional 15 minutes at 0° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred 15 minutes more
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to rise to 11° C
CUSTOM
Type
CUSTOM
Details
rising to -66° C
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature in situ
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (10 ml.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (200 ml.) and ethyl ether (200 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×150 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 20.0 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
ClCCCCC1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.